5-CMF [5-(Chloromethyl)fluorescein]
Description
Historical Development & Discovery
The development of 5-(chloromethyl)fluorescein (5-CMF) emerged from systematic efforts to expand fluorescein's utility through targeted functionalization. While fluorescein itself was first synthesized in 1871 by Adolf von Baeyer, the chloromethyl variant arose from late 20th-century innovations in bioorthogonal chemistry. Early work by Rotman and Papermaster demonstrated fluorescein diacetate's cell permeability and enzymatic activation, creating demand for derivatives with improved intracellular retention.
The chloromethyl group's introduction addressed this need through covalent thiol conjugation. Martin et al. (1991) pioneered 5-chloromethyl fluorescein diacetate synthesis via halogenation of 5-methylfluorescein diacetate, establishing a foundation for subsequent refinements. Modern synthetic routes employ methane sulfonic acid-catalyzed Friedel-Crafts reactions between fluororesorcinol derivatives and chloromethyl-phthalic anhydride, achieving regiospecific substitution at the 5-position. This innovation enabled large-scale production (>40% yield), facilitating widespread adoption in cellular imaging.
Nomenclature & Chemical Taxonomy
5-CMF belongs to the xanthene dye family with systematic IUPAC name:
6-(chloromethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Its molecular formula (C₂₁H₁₃ClO₅) and mass (380.78 g/mol) derive from fluorescein's core structure (C₂₀H₁₂O₅) with a -CH₂Cl substituent at position 5. Key identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 147963-25-5 (free acid) | |
| 136832-63-8 (diacetate) | ||
| SMILES | O=C1OC2(C3=CC=C(O)C=C3OC4=CC(Cl)(CCl)=CC=C24)C5=CC=CC=C15 | |
| ChEBI Classification | Fluorochrome |
The diacetate prodrug (CMFDA) introduces two acetyl groups (C₂₅H₁₇ClO₇, 464.85 g/mol), critical for membrane permeability and subsequent enzymatic activation.
Role in Fluorescein Derivative Chemistry
5-CMF occupies a strategic niche in fluorescein chemistry due to three key attributes:
- Electrophilic Reactivity : The chloromethyl group undergoes nucleophilic substitution with biological thiols (e.g., glutathione), enabling covalent protein labeling. This contrasts with non-covalent fluorescein interactions.
- pH-Independent Fluorescence : Unlike parent fluorescein (pKₐ ~6.4), 5-CMF derivatives maintain fluorescence across physiological pH ranges, making them suitable for acidic organelles.
- Structural Modularity : The 5-position modification preserves the xanthene core's photophysics while enabling conjugation. This allows creation of:
Comparative analysis reveals 5-CMF's λₐ₆ₛ=491 nm and λₑₘ=514 nm in alkaline buffer, exhibiting 20% greater quantum yield than 6-carboxyfluorescein derivatives. These properties have established 5-CMF as a cornerstone in developing advanced fluorescent tools for cell biology and analytical chemistry.
Properties
CAS No. |
147963-25-5 |
|---|---|
Molecular Formula |
C21H13ClO5 |
Molecular Weight |
380.78 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)fluorescein typically involves the chloromethylation of fluorescein. This process can be achieved through the reaction of fluorescein with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of 5-(Chloromethyl)fluorescein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)fluorescein undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction Reactions: The fluorescein moiety can undergo redox reactions, altering its fluorescent properties.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize the fluorescein moiety.
Reducing Agents: Sodium borohydride and other hydrides can reduce the fluorescein moiety.
Major Products Formed
Thioether Products: Formed from the reaction with thiols.
Amino and Alkoxy Derivatives: Formed from the reaction with amines and alcohols, respectively.
Scientific Research Applications
5-(Chloromethyl)fluorescein is extensively used in various scientific research applications, including:
Chemistry: As a fluorescent probe for detecting thiol-containing compounds.
Biology: For labeling and tracking cells, proteins, and other biomolecules.
Medicine: In diagnostic assays and imaging techniques.
Industry: In the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)fluorescein involves its reaction with sulfohydryl groups to form stable thioether bonds. This reaction is facilitated by the chloromethyl group, which acts as an electrophile, reacting with nucleophilic thiol groups. The resulting thioether product is highly stable and retains the fluorescent properties of the fluorescein moiety .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functional Group Differences
- Reactivity: 5-CMF’s chloromethyl group reacts selectively with thiols, forming covalent bonds critical for tracking GSH dynamics . 5-BMF, with a bromomethyl group, exhibits higher reactivity toward carboxyl groups due to bromine’s superior leaving-group ability, enabling its use in derivatizing carboxylic acids (e.g., cefuroxime, fatty acids) for laser-induced fluorescence (LIF) detection . 5-FITC targets amine and thiol groups via its isothiocyanate moiety, facilitating protein conjugation in flow cytometry and immunofluorescence .
Fluorescence and Stability
| Compound | Fluorescence | Stability | Solubility |
|---|---|---|---|
| 5-CMF | Green (cell-retained) | Stable in adduct form | Hydrophilic (post-hydrolysis) |
| 5-BMF | Non-fluorescent until derivatized | Stable in organic solvents | Lipophilic (pre-reaction) |
| 5-FITC | Green (pH-dependent) | Light-sensitive | Soluble in DMSO/DMF |
| 5-Carboxyfluorescein | pH-dependent (green/yellow) | Stable in aqueous buffers | Highly hydrophilic |
- 5-CMF retains fluorescence intracellularly due to its impermeability and adduct formation, ideal for long-term tracking .
- 5-FITC ’s fluorescence intensity varies with pH, limiting its use in acidic environments .
- 5-Carboxyfluorescein is widely used as a pH indicator (pKa ~6.4) in membrane permeability assays .
Key Research Findings
- A 2021 study demonstrated 5-CMF’s utility in measuring GSH depletion in A549 cells exposed to reactive oxygen species (ROS)-inducing agents, validating its reliability in redox biology .
- 5-BMF was shown to react efficiently with aliphatic and aromatic carboxylic acids, achieving detection limits as low as 0.1 pmol in LIF-based assays .
- 5-FITC-labeled albumin exhibited 95% conjugation efficiency, underscoring its role in protein tracking .
Q & A
Basic Research Questions
Q. What are the primary applications of 5-CMF in biochemical research, and how does its chloromethyl group enhance functionality compared to other fluorescein derivatives?
- Answer : 5-CMF is widely used as a fluorescent probe for detecting intracellular thiols like glutathione (GSH). Its chloromethyl group reacts selectively with thiol groups, forming stable thioether bonds, enabling precise quantification of GSH levels in biological samples . Compared to carboxyfluorescein derivatives (e.g., 5-FAM), which require carbodiimide chemistry for conjugation, 5-CMF’s chloromethyl group simplifies direct labeling of thiol-containing biomolecules without additional coupling agents .
Q. What standard protocols should researchers follow when using 5-CMF for fluorescence-based assays?
- Methodology :
Sample Preparation : Wash cells (e.g., erythrocytes) with PBS to remove extracellular contaminants .
Staining Conditions : Incubate samples with 1 mM 5-CMF at 37°C for 45 minutes under light protection to prevent photobleaching .
Detection : Use flow cytometry with excitation at 488 nm and emission detection at 510–530 nm .
- Critical Note : Optimize 5-CMF concentration to avoid background fluorescence from unreacted reagent.
Q. How should 5-CMF be stored to maintain stability, and what solvents are compatible?
- Answer : Store 5-CMF desiccated at -20°C to prevent hydrolysis of the chloromethyl group. It is soluble in DMSO, ethanol, or PBS (pH 7.4), but avoid aqueous solutions for long-term storage due to gradual degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized when using 5-CMF for derivatizing carboxyl-containing analytes in complex matrices?
- Methodology :
- pH Adjustment : Conduct reactions near pH 7.4 to balance reactivity and stability of both 5-CMF and analytes .
- Temperature Control : Higher temperatures (e.g., 37°C) accelerate reaction kinetics but may increase non-specific binding; validate using control samples without analytes .
- Matrix Interference : Pre-treat samples with solid-phase extraction (SPE) to remove competing nucleophiles (e.g., free amines) that could reduce labeling efficiency .
Q. What are the key challenges in quantifying intracellular glutathione using 5-CMF, and how can cross-reactivity with other thiols be mitigated?
- Challenges :
- Non-Specific Binding : 5-CMF may react with cysteine residues in proteins, leading to overestimated GSH levels.
- Mitigation : Use protein-precipitating agents (e.g., trichloroacetic acid) before staining to isolate low-molecular-weight thiols like GSH .
- Validation : Cross-validate results with LC-MS or Ellman’s assay to confirm specificity .
Q. How does the reactivity of 5-CMF compare to bromomethyl fluorescein (5-BMF) in derivatizing carboxylic acids?
- Comparative Analysis :
- Reactivity : 5-BMF’s bromomethyl group is more reactive than 5-CMF’s chloromethyl group, enabling faster derivatization of carboxyl groups under mild conditions. However, 5-BMF may exhibit higher background fluorescence due to hydrolysis .
- Stability : 5-CMF is more stable in aqueous buffers, making it preferable for long-term assays .
Q. What strategies can improve the signal-to-noise ratio in 5-CMF-based fluorescence assays for low-abundance thiols?
- Optimization Strategies :
Quenching Unreacted Reagent : Add excess β-mercaptoethanol post-staining to quench unbound 5-CMF .
Signal Amplification : Use avidin-biotin systems or enzyme-linked probes to amplify weak fluorescence signals.
Microscopy Settings : Employ confocal microscopy with narrow emission filters to reduce autofluorescence interference .
Data Contradictions and Validation
Q. How should researchers address discrepancies in 5-CMF-derived glutathione levels across different cell types?
- Analysis :
- Cell-Specific Variability : Erythrocytes have higher GSH concentrations than nucleated cells; normalize data to cell count or protein content .
- Technical Replicates : Perform triplicate measurements and include internal standards (e.g., GSH-spiked samples) to assess reproducibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
